molecular formula C15H15N B1643190 1-Phenyl-1,2,3,4-tetrahydroquinoline

1-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1643190
M. Wt: 209.29 g/mol
InChI Key: XQCPBZUFXJQYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1,2,3,4-tetrahydroquinoline (1-Ph-THQ) is a heterocyclic compound featuring a partially hydrogenated quinoline scaffold with a phenyl substituent at the 1-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The tetrahydroquinoline core is recognized for its bioactivity, including roles as anti-inflammatory, anticancer, and neuroprotective agents . The phenyl group enhances π-π stacking interactions, which is critical in electroactive materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and photoreceptors .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-phenyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H15N/c1-2-9-14(10-3-1)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2

InChI Key

XQCPBZUFXJQYBA-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Phenyl-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor for solifenacin (trade name Vesicare), an antimuscarinic agent used to treat overactive bladder (OAB) symptoms. The synthesis of solifenacin involves the racemization of IQL to achieve high optical purity, which is essential for its pharmacological efficacy .

Table 1: Key Pharmaceutical Uses of IQL

Compound NameApplicationReference
SolifenacinAntimuscarinic agent for OAB
Suo LifenxinUrinary tract spasmolytic
(+)-FR115427Anticonvulsant and neuroprotective

Synthetic Applications

The compound is integral in organic synthesis due to its versatile reactivity. Various synthetic methods have been developed to produce IQL and its derivatives efficiently. For example, a method involving the acylation of β-phenylethylamine followed by cyclization has been reported to yield high purity IQL . Additionally, IQL can be modified through substitution at the nitrogen atom to create derivatives with enhanced biological activities.

Synthetic Methodologies

  • Acylation and Cyclization : A method that employs β-phenylethylamine and benzoyl chloride to synthesize IQL through polyphosphoric acid-mediated cyclization.
  • Grignard Reactions : Utilization of organomagnesium compounds to introduce various substituents on the isoquinoline framework .

Research indicates that this compound derivatives exhibit diverse biological activities. Some derivatives have shown contractile activity against smooth muscle tissues and anticonvulsant properties in animal models. The pharmacological profile includes:

  • Dopamine D2 Receptor Antagonism : Some derivatives demonstrate potent blocking activity on dopamine receptors, which may have implications for treating neurological disorders.
  • Vasodilatory Effects : Certain IQL derivatives exhibit peripheral vasodilatory effects .

Table 2: Biological Activities of IQL Derivatives

Activity TypeDescriptionReference
Contractile ActivityActive against guinea pig gastric smooth muscle
AnticonvulsantNeuroprotective effects in seizure models
VasodilatoryInduces peripheral vasodilation

Case Study 1: Synthesis of Solifenacin

A study demonstrated the racemization process of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a key intermediate for solifenacin production. The racemization was achieved efficiently in a one-pot reaction setup using tartaric acid as a resolving agent .

Case Study 2: Anticonvulsant Activity

Another investigation focused on (+)-FR115427 derived from IQL, which exhibited significant anticonvulsant activity in animal models. This compound was effective in protecting against neuronal degeneration induced by NMDA-induced seizures .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physical properties of THQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Reference
1-Ph-THQ Phenyl at 1-position Electroactive properties; photoconductive applications
4-Methyl-1-(sulfonyl)-2-Ph-THQ 4-methyl, 1-sulfonyl, 2-phenyl Diastereoselectivity in synthesis (cis/trans ratios up to 4:1); solid-state stability
2-Methyl-5-hydroxy-THQ 2-methyl, 5-hydroxy Analgesic activity (1/8th potency of morphine)
3,4-Diaryl-5,7-dimethoxy-THQ 3,4-diaryl, 5,7-dimethoxy Anticancer activity; synthesized via Grignard reagent addition and dehydration
Ibuprofen-THQ Hybrid Ibuprofen linked to THQ Enhanced anti-inflammatory and analgesic properties via hybrid pharmacophore

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in 3,4-diaryl-THQ) enhance pharmacological activity by improving solubility and target binding .
  • Sulfonyl Groups (e.g., in 4-methyl-1-(sulfonyl)-2-Ph-THQ) introduce steric bulk, affecting diastereoselectivity during synthesis .
  • Phenyl vs. Alkyl Substituents : The phenyl group in 1-Ph-THQ enables charge transport in optoelectronics, whereas alkyl groups (e.g., 4-methyl) prioritize metabolic stability in drug design .

Key Observations :

  • Hf(OTf)₄ Catalysis : Efficient for diastereoselective synthesis of sulfonyl-substituted THQs, achieving >85% yield .
  • Multi-Step Limitations : 1-Ph-THQ synthesis is hindered by lengthy steps, whereas hybrid molecules (e.g., ibuprofen-THQ) prioritize modular fragment coupling .
Pharmacological Activity
  • 1-Ph-THQ: Limited direct bioactivity reported; primarily used in materials science.
  • 2-Methyl-5-hydroxy-THQ : Demonstrates opioid-like analgesia but with reduced potency compared to morphine .
  • 3,4-Diaryl-THQ : Exhibits anticancer activity via tubulin polymerization inhibition, comparable to combretastatin analogues .

Q & A

Q. What are common synthetic routes for 1-Phenyl-1,2,3,4-tetrahydroquinoline derivatives?

A widely used method involves intramolecular cyclization of intermediates derived from aromatic amines. For example, 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized by heating diphenylamine with excess epichlorohydrin, forming an N-(3-chloro-2-hydroxypropyl) intermediate that undergoes cyclization . Alternatively, acetylation of phenethylamine followed by cyclization with polyphosphoric acid (PPA) and reduction with potassium borohydride provides a simplified route for structurally related tetrahydroquinolines . These methods emphasize cost-effective starting materials and reduced by-product formation.

Q. How do substituents like fluorine or phenyl groups affect the reactivity of tetrahydroquinoline derivatives?

Substituents critically influence electronic and steric properties . For instance, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits enhanced reactivity due to the electron-withdrawing fluorine atom, which stabilizes intermediates in electrophilic substitutions. In contrast, phenyl groups (e.g., in 2-phenyl derivatives) increase steric bulk, potentially hindering cyclization but improving pharmacological activity . Researchers must optimize reaction conditions (e.g., temperature, catalyst) based on substituent electronic profiles.

Q. What are key considerations in crystallographic analysis of tetrahydroquinoline derivatives?

Q. What catalytic methods are effective for dehydrogenation of tetrahydroquinoline to quinoline?

Fe-ISAS/CN catalysts (iron single-atom catalysts on covalent organic framework-derived carbon) achieve 100% conversion and selectivity for quinoline under mild conditions. The atomic dispersion of Fe ensures efficient electron transfer, outperforming nanoparticle-based catalysts (Fe-NPs/CN). However, recyclability studies show an 18% drop in conversion after five cycles, likely due to Fe aggregation . Comparative studies with Pd/C or enzymatic systems are recommended to address stability gaps.

Q. How can computational methods like TD-DFT assist in analyzing UV spectra of tetrahydroquinoline derivatives?

TD-DFT calculations (B3LYP/6-31+G(d,p)) correlate experimental UV transitions with molecular orbital (MO) interactions. For 1-benzenesulfonyl derivatives, the long-wavelength band corresponds to a HOMO→LUMO π→π * charge transfer from the tetrahydroquinoline core to the sulfonyl group. Exceptions, such as nitro-substituted derivatives, involve forbidden HOMO-LUMO transitions, requiring assignment to n→π* transitions . Researchers should validate computational results with solvent-effect experiments to confirm charge-transfer mechanisms.

Q. How to resolve contradictions in reaction yields when using different catalysts?

Discrepancies often arise from catalyst-substrate mismatches or side reactions . For example, Fe-ISAS/CN achieves full dehydrogenation of 1,2,3,4-tetrahydroquinoline, while Fe-NPs/CN shows lower activity due to reduced surface accessibility . To address contradictions:

  • Perform kinetic studies to identify rate-limiting steps.
  • Use spectroscopic techniques (e.g., XAFS, HAADF-STEM) to monitor catalyst structural changes during recycling .
  • Compare turnover frequencies (TOFs) across catalyst classes (e.g., homogeneous vs. heterogeneous).

Q. What strategies optimize regioselectivity in tetrahydroquinoline functionalization?

Regioselectivity in reactions like hydroaminoalkylation can be controlled via steric and electronic directing groups . For example, 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline favors functionalization at the electron-rich para position of the phenyl group. Methodological adjustments, such as using bulky ligands or low-temperature conditions, can further enhance selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.